2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate the pharmacokinetic properties of drug substances
Preparation Methods
The synthesis of 2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanol typically involves a multi-step process. One common method involves the reaction of 4-ethoxybenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with ethylene oxide to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Scientific Research Applications
2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets in the body. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanol can be compared with other piperazine derivatives such as:
Cetirizine: An antihistamine used to treat allergic reactions.
Trazodone: An antidepressant that also has anxiolytic properties.
Naftopidil: Used to treat benign prostatic hyperplasia.
Urapidil: An antihypertensive agent.
These compounds share the piperazine core structure but differ in their substituents and specific pharmacological activities, highlighting the versatility and importance of piperazine derivatives in medicinal chemistry.
Properties
IUPAC Name |
2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-2-19-15-5-3-14(4-6-15)13-17-9-7-16(8-10-17)11-12-18/h3-6,18H,2,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYZGPDBBYRKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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